molecular formula C12H18 B099872 1,4:5,8-Dimethanonaphthalene, decahydro-,(1alpha,4alpha,4aalpha,5beta,8beta,8aalpha)- CAS No. 15914-95-1

1,4:5,8-Dimethanonaphthalene, decahydro-,(1alpha,4alpha,4aalpha,5beta,8beta,8aalpha)-

Cat. No. B099872
CAS RN: 15914-95-1
M. Wt: 162.27 g/mol
InChI Key: VSHDEZHNJCSDFY-UHFFFAOYSA-N
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Description

1,4:5,8-Dimethanonaphthalene, decahydro-, (1α,4α,4aα,5α,8α,8aα)- is a chemical compound with a complex molecular structure. It is a bicyclic organic compound with a fused ring system consisting of two cyclohexane rings and a cyclopentane ring . The molecular formula is C12H18 and the molecular weight is 162.2713 .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a fused ring system consisting of two cyclohexane rings and a cyclopentane ring . The IUPAC Standard InChI is InChI=1S/C12H18/c1-2-8-5-7 (1)11-9-3-4-10 (6-9)12 (8)11/h7-12H,1-6H2/t7-,8+,9+,10-,11+,12- .


Chemical Reactions Analysis

The compound has been involved in reactions such as hydrogenation. For instance, one study reported a reaction enthalpy (ΔrH°) of -255.4 ± 1.1 kJ/mol for the hydrogenation of this compound in acetic acid .

properties

IUPAC Name

tetracyclo[6.2.1.13,6.02,7]dodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18/c1-2-8-5-7(1)11-9-3-4-10(6-9)12(8)11/h7-12H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHDEZHNJCSDFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C4CCC3C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10936063
Record name Decahydro-1,4:5,8-dimethanonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10936063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4:5,8-Dimethanonaphthalene, decahydro-,(1alpha,4alpha,4aalpha,5beta,8beta,8aalpha)-

CAS RN

15914-95-1, 53862-33-2, 32021-58-2
Record name 1,4:5,8-Dimethanonaphthalene, decahydro-,(1alpha,4alpha,4aalpha,5beta,8beta,8aalpha)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015914951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4:5,8-Dimethanonaphthalene, decahydro-, (1alpha,4alpha,4aalpha,5alpha,8alpha,8aalpha)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053862332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC55336
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55336
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Decahydro-1,4:5,8-dimethanonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10936063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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